3-Chloro-5-fluoro-3'-iodobenzophenone
Description
Significance of Benzophenone (B1666685) Scaffolds as Chemical Entities
The benzophenone scaffold, characterized by a carbonyl group bridging two phenyl rings, is a ubiquitous and fundamentally important structure in organic chemistry. nih.gov This structural motif is not only a key building block in the synthesis of more complex molecules but is also found in a variety of naturally occurring and synthetic compounds with diverse biological activities. nih.gov Benzophenone derivatives have demonstrated a wide range of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and antiviral activities. nih.govnih.gov The inherent photochemical reactivity of the benzophenone core has also led to its extensive use in industrial applications, most notably as photoinitiators in polymerization processes. researchgate.net The ability to introduce a wide array of substituents onto the phenyl rings allows for the fine-tuning of the molecule's steric and electronic properties, making the benzophenone scaffold a versatile platform for drug discovery and materials science. nih.gov
Overview of Multi-Halogenated Aromatic Ketones in Advanced Chemical Research
Multi-halogenated aromatic ketones are a significant class of compounds in advanced chemical research due to the profound influence of halogen atoms on molecular properties. The introduction of multiple halogens onto an aromatic ketone framework can dramatically alter its reactivity, lipophilicity, and metabolic stability. nih.gov These modifications are crucial in the design of new pharmaceuticals and agrochemicals. For instance, the presence of halogens can enhance the binding affinity of a molecule to its biological target and can block sites of metabolic degradation, thereby improving the pharmacokinetic profile of a drug candidate. nih.gov Furthermore, the differential reactivity of various carbon-halogen bonds (e.g., C-I vs. C-Cl) in multi-halogenated compounds provides synthetic chemists with valuable handles for selective cross-coupling reactions, enabling the construction of complex molecular architectures. nih.gov
Academic Research Rationale for 3-Chloro-5-fluoro-3'-iodobenzophenone Investigation
The specific substitution pattern of this compound, featuring three different halogen atoms on the benzophenone scaffold, presents a compelling case for academic investigation. The presence of chlorine, fluorine, and iodine atoms imparts a unique combination of electronic and steric properties to the molecule. From a synthetic perspective, the distinct reactivities of the C-Cl, C-F, and C-I bonds offer opportunities for regioselective functionalization, making it a valuable intermediate for the synthesis of more complex, highly substituted diaryl ketones.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| CAS Number | 951890-44-1 |
| Molecular Formula | C₁₃H₇ClFIO |
| Molecular Weight | 360.55 g/mol |
| IUPAC Name | (3-chloro-5-fluorophenyl)(3-iodophenyl)methanone |
| Predicted Boiling Point | 425.5±45.0 °C |
| Predicted Density | 1.752±0.06 g/cm³ |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3-chloro-5-fluorophenyl)-(3-iodophenyl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClFIO/c14-10-4-9(5-11(15)7-10)13(17)8-2-1-3-12(16)6-8/h1-7H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSAXZAWQASISRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)C(=O)C2=CC(=CC(=C2)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClFIO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Chloro 5 Fluoro 3 Iodobenzophenone
Advanced Friedel-Crafts Acylation Approaches to Halogenated Benzophenones
The most direct and convergent approach to the synthesis of 3-Chloro-5-fluoro-3'-iodobenzophenone is through the Friedel-Crafts acylation reaction. researchgate.netresearchgate.netchemguide.co.uk This classic electrophilic aromatic substitution involves the reaction of an acyl chloride or anhydride (B1165640) with an aromatic compound in the presence of a Lewis acid catalyst. libretexts.org For the target molecule, this would entail the acylation of 1-chloro-3-fluorobenzene (B165101) with 3-iodobenzoyl chloride.
Catalyst Systems for Selective Acylation
The choice of catalyst is paramount in Friedel-Crafts acylation to ensure high yields and minimize side reactions. Traditionally, stoichiometric amounts of strong Lewis acids like aluminum chloride (AlCl₃) or ferric chloride (FeCl₃) are used. researchgate.net However, these can lead to environmental concerns and complex workups. Modern approaches focus on catalytic amounts of more environmentally benign and reusable catalysts. researchgate.net Research has shown that metal triflates, such as those of hafnium(IV) and rare earth elements, can effectively catalyze the acylation of halogenated benzenes like chlorobenzene (B131634) and fluorobenzene. researchgate.net
| Catalyst System | Substrate Example | Key Advantages | Reported Yields (for similar reactions) |
|---|---|---|---|
| Aluminum Chloride (AlCl₃) | Benzene (B151609), Toluene | High reactivity, readily available | Often >90% |
| Ferric Chloride (FeCl₃) | Anisole | Less corrosive than AlCl₃, effective for activated rings | Good to excellent |
| Rare Earth Triflates (e.g., Yb(OTf)₃) | Substituted benzenes | Recoverable and reusable, water-tolerant | Up to 93% |
| Hafnium(IV) Triflate (Hf(OTf)₄) | Chlorobenzene, Fluorobenzene | Effective for unactivated benzenes, catalytic amounts | Good |
| Bismuth(III) Derivatives in Ionic Liquids | Various benzene derivatives | Low catalyst loading, recyclable system | High-yielding |
Regioselectivity Control in Benzophenone (B1666685) Synthesis
Controlling the position of acylation on the 1-chloro-3-fluorobenzene ring is a critical challenge. Both the chloro and fluoro substituents are deactivating yet ortho-, para-directing. The incoming 3-iodobenzoyl group can therefore add at several positions. The fluorine atom is more activating (less deactivating) than the chlorine atom, and thus the primary directing influence will be the fluoro group, favoring substitution at its ortho and para positions. However, steric hindrance from the adjacent chloro group may disfavor the ortho position to the fluorine. Consequently, the major product would be expected to be the one where acylation occurs para to the fluorine atom, which is also ortho to the chlorine atom. This would lead to 2-chloro-4-fluoro- (and 4-chloro-2-fluoro-) substituted benzophenones. To obtain the desired 3-chloro-5-fluoro isomer, the directing effects of the substituents must be carefully managed, potentially through the use of specific catalyst systems or by employing starting materials with blocking groups that can be removed after the acylation.
| Substituent on Benzene Ring | Electronic Effect | Directing Influence | Impact on Reactivity |
|---|---|---|---|
| -F (Fluoro) | Inductively withdrawing, resonantly donating | ortho, para | Deactivating |
| -Cl (Chloro) | Inductively withdrawing, resonantly donating | ortho, para | Deactivating |
| -I (Iodo) | Inductively withdrawing, resonantly donating | ortho, para | Deactivating |
| -OCH₃ (Methoxy) | Resonantly donating | ortho, para | Activating |
Strategies for Halogen Substituent Introduction on Benzophenone Cores
An alternative to constructing the benzophenone with pre-existing halogens is to introduce them onto a simpler benzophenone core. This approach, known as late-stage functionalization, can offer advantages in terms of readily available starting materials and potentially overcoming regioselectivity issues.
Directed Ortho-Metalation and Halogenation Protocols
Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org The strategy involves a directing metalation group (DMG) on the aromatic ring that complexes with an organolithium base, leading to deprotonation at the adjacent ortho position. wikipedia.orgorganic-chemistry.orguwindsor.cabaranlab.org The resulting aryllithium species can then be quenched with an electrophilic halogen source (e.g., I₂, Br₂, or a source of Cl⁺) to introduce a halogen atom with high precision. uwindsor.cabaranlab.org For the synthesis of this compound, one could envision starting with a benzophenone bearing a potent DMG, such as a tertiary amide or an O-carbamate, at a strategic position. uwindsor.cabaranlab.org This would allow for the stepwise and regiocontrolled introduction of the halogen atoms.
| Directing Metalation Group (DMG) | Relative Directing Ability | Example Electrophile Quench |
|---|---|---|
| -CONR₂ (Tertiary Amide) | Strong | Iodine (I₂) for iodination |
| -OCONR₂ (O-Carbamate) | Strong | Hexachloroethane for chlorination |
| -SO₂NR₂ (Sulfonamide) | Strong | 1,2-Dibromotetrafluoroethane for bromination |
| -OCH₃ (Methoxy) | Moderate | N-Iodosuccinimide for iodination |
| -F (Fluoro) | Weak | N-Chlorosuccinimide for chlorination |
Transition-Metal Catalyzed Halogenation Reactions
In recent years, transition-metal-catalyzed C-H activation has emerged as a versatile method for the direct halogenation of aromatic compounds. researchgate.netbeilstein-journals.org These reactions often employ catalysts based on palladium, rhodium, or copper and can proceed with high regioselectivity, typically directed by a coordinating group on the substrate. researchgate.netbeilstein-journals.orgresearchgate.net For a benzophenone core, the carbonyl group itself or a suitably installed directing group can guide the catalyst to a specific C-H bond for halogenation. This allows for the introduction of chlorine, bromine, or iodine atoms from various halogen sources, including N-halosuccinimides (NCS, NBS, NIS). researchgate.net This methodology is particularly valuable for the late-stage functionalization of complex molecules, as it often exhibits excellent functional group tolerance. researchgate.netbeilstein-journals.org
| Metal Catalyst | Directing Group Example | Halogen Source | Typical Position Halogenated |
|---|---|---|---|
| Palladium (Pd) | Pyridine, Amide | N-Iodosuccinimide (NIS) | ortho to directing group |
| Rhodium (Rh) | Carboxylic Acid | N-Bromosuccinimide (NBS) | ortho to directing group |
| Copper (Cu) | Phenol, Aniline | N-Chlorosuccinimide (NCS) | ortho or para to directing group |
| Iridium (Ir) | Bidentate ligands (for borylation precursor) | Copper(II) Halides (after borylation) | Varies with ligand (meta or para) |
Photochemical Halogenation Procedures
Photochemical reactions offer an alternative pathway for the halogenation of aromatic compounds, proceeding through radical mechanisms upon irradiation with light. researchgate.net Benzophenone itself is a well-known photosensitizer and can catalyze C-H chlorination reactions. researchgate.net In a typical procedure, a solution of the aromatic substrate and a halogen source, such as N-chlorosuccinimide (NCS), is irradiated with a suitable light source (e.g., a compact fluorescent lamp). The photoexcited benzophenone can abstract a hydrogen atom from a C-H bond, generating a radical intermediate that then reacts with the halogen source to yield the halogenated product. While this method can be effective, controlling regioselectivity can be challenging, as the reaction often favors the most reactive C-H bonds, which may not be at the desired position. However, for certain substrates, and with careful optimization of reaction conditions, photochemical halogenation can be a useful synthetic tool.
| Photochemical Method | Halogen Source | Typical Substrates | Key Features |
|---|---|---|---|
| Benzophenone-catalyzed C-H chlorination | N-Chlorosuccinimide (NCS) | Alkanes, Benzylic C-H bonds | Uses a simple organic photocatalyst |
| Visible-light photoredox catalysis | Various (e.g., CuCl₂, HBr) | Alkenes, Aromatic compounds | Mild reaction conditions, high functional group tolerance |
| Direct photolysis with molecular halogens | Br₂, Cl₂ | Alkanes, Alkylbenzenes | Often lacks selectivity |
Utilization of N-Halosuccinimides and Hypohalite Reagents
N-Halosuccinimides (NXS) are versatile and widely used reagents in organic synthesis for halogenation due to their ease of handling and reactivity. mdpi.comresearchgate.net Their application in the synthesis of halogenated benzophenones involves the electrophilic halogenation of the aromatic rings. For a target molecule like this compound, reagents such as N-chlorosuccinimide (NCS) and N-iodosuccinimide (NIS) are particularly relevant for introducing chlorine and iodine atoms onto the benzene rings, respectively. mdpi.com
The reactivity of N-halosuccinimides stems from the lability of the N-X (nitrogen-halogen) bond. researchgate.net These reagents can be activated under acidic conditions to generate a more potent electrophilic halogen species. For instance, the chlorination or iodination of a suitable benzophenone precursor can be achieved using NCS or NIS in the presence of an acid catalyst like p-toluenesulfonic acid to direct the regioselective substitution on the aromatic rings. elsevierpure.com The choice of precursor is critical; one might start with a 3-fluoro-3'-iodobenzophenone (B1323954) to introduce the chloro group, or a 3-chloro-5-fluorobenzophenone to add the iodo group.
Hypohalite reagents, such as sodium hypohalite, are more commonly associated with the haloform reaction, which involves the oxidation of methyl ketones to carboxylic acids. ncert.nic.inmasterorganicchemistry.com While not a direct method for aromatic ring halogenation, this chemistry is relevant in the broader context of ketone synthesis and functionalization. In specific scenarios, hypohalites can participate in halogenation, but for the precise construction of multi-halogenated benzophenones, N-halosuccinimides offer superior control.
| Reagent | Halogen Introduced | Typical Conditions | Reference |
| N-Chlorosuccinimide (NCS) | Chlorine | Acid catalyst (e.g., p-toluenesulfonic acid) | elsevierpure.com |
| N-Bromosuccinimide (NBS) | Bromine | Radical initiator (e.g., benzoyl peroxide) or acid catalyst | researchgate.net |
| N-Iodosuccinimide (NIS) | Iodine | Acid catalyst | mdpi.com |
| Sodium Hypohalite | Halogen | Basic conditions (typically for methyl ketones) | ncert.nic.in |
Hypervalent Iodine Reagents in Fluorination and Iodination Syntheses
Hypervalent iodine reagents have emerged as powerful tools in modern organic synthesis, prized for their mild reaction conditions and unique reactivity, which often mirrors that of heavy metals without the associated toxicity. princeton.edunih.gov These compounds are particularly effective in halogenation reactions. researchgate.netacs.org
For fluorination, hypervalent iodine(III) reagents like aryldifluoro-λ³-iodanes (ArIF₂) can serve as sources of electrophilic fluorine. arkat-usa.org The synthesis of a fluorinated aromatic ring can be accomplished by reacting an appropriate iodo-aromatic precursor with a fluorinating agent in the presence of an oxidizing agent to generate the hypervalent iodine species in situ. Alternatively, pre-formed reagents like 4-(difluoroiodo)toluene can be used. arkat-usa.org
In the context of iodination, hypervalent iodine compounds act as potent oxidation agents that activate an iodine source, such as molecular iodine (I₂). mdpi.com Reagents like [hydroxyl(tosyloxy)iodo]benzene (HTIB) can facilitate the iodination of aromatic ketones under mild conditions. mdpi.com The mechanism involves the oxidation of I₂ to a more electrophilic iodine species, which then undergoes electrophilic aromatic substitution. This approach offers an efficient route for introducing the iodine atom onto one of the benzophenone rings. acs.orgmdpi.com The versatility of hypervalent iodine chemistry allows for a range of oxidative transformations, making these reagents indispensable for complex syntheses. acsgcipr.org
| Reagent Type | Application | Example Reagent | Key Feature | Reference |
| Aryldifluoro-λ³-iodane | Fluorination | 4-(difluoroiodo)toluene | Electrophilic fluorine source | arkat-usa.org |
| Iodosylbenzene diacetate | Iodination (with I₂) | PhI(OAc)₂ | Oxidant for I₂ | nih.gov |
| [Hydroxyl(tosyloxy)iodo]benzene | Iodination (with I₂) | HTIB (Koser's reagent) | Activates I₂ for electrophilic iodination | mdpi.com |
Novel Synthetic Routes to Complex Multi-Halogenated Aromatic Ketones
The synthesis of complex aromatic ketones, including multi-halogenated structures, has been advanced by the development of novel, often transition-metal-catalyzed, methodologies. nih.govnih.gov These routes provide alternatives to traditional methods like Friedel-Crafts acylation, offering improved regioselectivity and functional group tolerance. researchgate.net Iron-mediated synthetic routes, for example, have been described for producing unsymmetrically substituted and sterically congested benzophenones. nih.gov Such methods may involve the reaction of an iron-complexed building block, like η⁶-2-chloro-carbomethoxybenzene-η⁵-cyclopentadienyl iron hexafluorophosphate, with substituted phenols to create diaryl ether complexes, which can be further transformed into the target benzophenone structure. nih.gov
Other modern approaches include transition-metal-catalyzed oxidative C-H acylation, which allows for the direct formation of the ketone from unactivated arene C-H bonds using various acyl sources. nih.gov Tandem sequences catalyzed by transition metals, such as gold(I) or silver(I), can transform propargyl esters into aromatic ketones through a sigmatropic rearrangement followed by a formal Myers-Saito cyclization. pkusz.edu.cn These advanced strategies enable the construction of complex molecular architectures that are challenging to access through classical synthesis.
One-Pot Transformations and Sequential Functionalization Strategies
Efficiency in multi-step synthesis can be significantly enhanced by employing one-pot transformations or sequential functionalization strategies, which avoid the need for isolation and purification of intermediates. azom.comsciencedaily.com Recently, a one-pot method for converting aromatic ketones into aromatic esters via a combined Claisen and retro-Claisen reaction has been developed, highlighting the potential for complex transformations within a single reaction vessel. azom.comsciencedaily.com
Applying this philosophy to the synthesis of this compound, one could envision a sequence where halogenation steps are performed consecutively. For instance, starting with a suitable precursor, one might perform a chlorination followed by an iodination in a sequential manner without isolating the monochlorinated intermediate. researchgate.net The development of sequential C-H functionalization reactions, often using different metal catalysts for each step, provides a powerful tool for building molecular complexity. uq.edu.auemory.edu A rhodium-catalyzed C-H insertion could be followed by a palladium-catalyzed C-H activation/cyclization, demonstrating how distinct catalytic cycles can be combined to achieve a desired transformation efficiently. uq.edu.auemory.edu Such strategies are at the forefront of modern synthetic chemistry, enabling the streamlined construction of highly functionalized molecules. researchgate.net
C-F Bond Cleavage and Functionalization Methodologies
While carbon-fluorine (C-F) bonds are among the strongest single bonds in organic chemistry, methodologies for their cleavage and subsequent functionalization are emerging as a powerful synthetic tool. nih.gov This strategy allows for the use of readily available fluorinated aromatics as synthons for more complex molecules. The cleavage of a C-F bond in a trifluoromethyl group, for instance, has been utilized to synthesize diverse aromatic ketones. nih.gov This approach allows for late-stage functionalization, where the robust trifluoromethyl group is carried through several synthetic steps before being converted into the desired ketone functionality. Although challenging, selective C-F bond activation in a polyhalogenated compound could potentially be used to introduce other substituents, though this would require careful control of reactivity to differentiate between various carbon-halogen bonds. The oxidative cleavage of C-C bonds has also been explored as a route to carbonyl compounds. nih.gov
Optimization of Synthetic Purity and Reaction Yields for Halogenated Benzophenones
Achieving high purity and yield is a critical goal in any synthetic process, particularly in the preparation of highly substituted compounds like halogenated benzophenones. gilson.com Optimization involves the systematic variation of reaction parameters such as solvent, temperature, catalyst loading, and reaction time. researchgate.net For instance, a Chinese patent describes a method for preparing a bis-chloro-fluoro-nitrobenzoic acid from a bis-chloro-fluoro acetophenone, highlighting the importance of optimizing the molar ratios of reagents like fuming nitric acid and concentrated sulfuric acid to achieve high purity (99%) and yield (90%). google.com
Reaction Mechanisms and Pathways of Halogenated Benzophenones
Electrochemical Reactivity of Halogenated Benzophenones
The electrochemical behavior of halogenated benzophenones is characterized by the initial formation of a radical anion upon one-electron reduction. The fate of this intermediate is central to the subsequent reaction pathways, which primarily involve either the cleavage of a carbon-halogen bond or a reaction with an electrophile such as carbon dioxide.
The electrochemical reduction of halogenated benzophenones in aprotic solvents initiates with the formation of a radical anion. The stability of this radical anion is a key determinant of the subsequent reaction mechanism. For many halogenated benzophenones, this radical anion can undergo fragmentation, leading to the cleavage of the carbon-halogen (C-X) bond to yield a halide anion and an aryl radical. researchgate.net
The general mechanism can be described as follows:
Electron Transfer: The benzophenone (B1666685) derivative (Ar-X) accepts an electron at the cathode to form a radical anion (Ar-X•⁻).
Bond Cleavage: The radical anion undergoes cleavage of the C-X bond, releasing a halide ion (X⁻) and forming an aryl radical (Ar•).
Further Reduction/Reaction: The aryl radical can then be further reduced at the electrode surface to form a carbanion (Ar⁻), which is subsequently protonated by the solvent or a proton donor. Alternatively, the aryl radical can abstract a hydrogen atom from the solvent. wikipedia.org
The rate of the C-X bond cleavage is highly dependent on the nature of the halogen and its position on the aromatic ring. Studies on various chloro- and fluoro-substituted benzophenones have shown that the stability of the radical anion varies significantly. For instance, the radical anions of difluorobenzophenones and 3-chlorobenzophenone (B110928) are relatively stable, with slow cleavage rate constants (k_c) on the order of 10⁻² s⁻¹ or less in dimethylformamide (DMF). In contrast, 4-chloro and 2-chloro derivatives exhibit much faster cleavage, with k_c values ranging from 4 to 254 s⁻¹ in DMF. researchgate.net This suggests that for 3-Chloro-5-fluoro-3'-iodobenzophenone, the C-Cl bond would have a relatively slow cleavage rate. The C-I bond, being the weakest, would be the most susceptible to cleavage.
| Compound | Cleavage Rate Constant (k_c), s⁻¹ |
|---|---|
| 3-Chlorobenzophenone | ≤ 10⁻² |
| 4-Chlorobenzophenone | 4 - 254 |
| 2-Chlorobenzophenone | 4 - 254 |
| 4,4'-Dichlorobenzophenone | 4 - 254 |
| 2,4'-Dichlorobenzophenone | 4 - 254 |
| Difluorobenzophenones | ≤ 10⁻² |
In the presence of an electrophile like carbon dioxide (CO₂), the electrochemically generated radical anion of a halogenated benzophenone can undergo carboxylation. This reaction pathway often competes with the reductive dehalogenation pathway. Research has shown that for halogenated benzophenones, the rate of reaction of the radical anion with CO₂ is significantly faster than the rate of carbon-halogen bond cleavage. researchgate.net
The primary pathway for electrochemical carboxylation is as follows:
Formation of Radical Anion: Similar to the reductive cleavage mechanism, the halogenated benzophenone is first reduced to its radical anion.
Nucleophilic Attack on CO₂: The radical anion, which has significant electron density on the carbonyl carbon, acts as a nucleophile and attacks a molecule of CO₂.
Formation of α-Hydroxy Acid: This leads to the formation of an α-hydroxycarboxylic acid as the principal product after workup. researchgate.net
Controlled-potential electrolysis of various halogenated benzophenones in solvents like DMF, acetonitrile (B52724) (MeCN), or N-methyl-2-pyrrolidinone (NMP) in the presence of CO₂ consistently yields the corresponding α-hydroxy acid. researchgate.net This indicates that for this compound, electrochemical reduction in the presence of CO₂ would predominantly yield (3-chloro-5-fluorophenyl)(3-iodophenyl)(hydroxy)acetic acid.
Photochemical Transformations of Halogenated Benzophenones
Upon absorption of ultraviolet light, halogenated benzophenones can undergo a variety of photochemical transformations. These processes are initiated by the formation of an electronically excited state, which can then follow several deactivation pathways, including photoreduction and the formation of radical species.
The classic photochemical reaction of benzophenone is its photoreduction in the presence of a hydrogen donor, such as 2-propanol, to yield benzpinacol. This reaction proceeds via the triplet excited state of the benzophenone. The general mechanism is as follows:
Excitation: The benzophenone molecule absorbs a photon and is promoted to an excited singlet state (S₁).
Intersystem Crossing: The S₁ state undergoes highly efficient intersystem crossing (ISC) to the lower-energy triplet state (T₁).
Hydrogen Abstraction: The triplet state benzophenone abstracts a hydrogen atom from the solvent (e.g., 2-propanol) to form a ketyl radical and a solvent-derived radical.
Dimerization: Two ketyl radicals then combine to form the benzpinacol product.
The excited state dynamics of benzophenones are characterized by rapid population of the triplet state from the initially formed singlet excited state. The lifetime of the S₁ state is very short, with intersystem crossing to the triplet manifold occurring on the picosecond timescale. libretexts.org
The primary radical species formed during the photoreduction of halogenated benzophenones is the ketyl radical. This radical is formed by the hydrogen atom abstraction from a suitable donor by the triplet excited state of the benzophenone. The properties of these ketyl radicals, such as their absorption spectra and lifetimes, are influenced by the substituents on the aromatic rings.
Nanosecond-picosecond two-color two-laser flash photolysis has been used to study the transient absorption spectra and lifetimes of the excited state of ketyl radicals for various benzophenone derivatives. masterorganicchemistry.com The absorption spectra of these excited ketyl radicals are significantly affected by the electronic character of the substituents. masterorganicchemistry.com
| Compound | Absorption Peak (λ_max), nm | Excited State Lifetime (τ), ns |
|---|---|---|
| 4-Chlorobenzophenone | 355, 490 | 4.7 |
| 4-Fluorobenzophenone | 350, 480 | 5.3 |
| 4,4'-Difluorobenzophenone | 350, 480 | 5.3 |
| 4-Bromobenzophenone | 355, 495 | - |
Data for excited ketyl radicals (BPDH•(D₁)). masterorganicchemistry.com
The halogen substituents can also participate in photochemical reactions. For instance, photolysis can lead to the cleavage of the carbon-halogen bond, particularly for weaker bonds like C-Br and C-I, resulting in the formation of aryl radicals. This photochemical dehalogenation can compete with photoreduction. rsc.org
Mechanistic Insights into Halogenation and Dehalogenation Processes
The synthesis and modification of this compound involve halogenation and dehalogenation reactions. Understanding the mechanisms of these processes is crucial for controlling the synthesis of specifically substituted benzophenones.
Halogenation: The introduction of halogen atoms onto the aromatic rings of benzophenone typically proceeds via an electrophilic aromatic substitution mechanism. The carbonyl group of the benzophenone is a deactivating group and a meta-director. Therefore, direct halogenation of benzophenone will direct incoming electrophiles to the meta positions of both rings.
Chlorination and Bromination: These reactions usually require a Lewis acid catalyst, such as FeCl₃ or AlCl₃, to polarize the halogen molecule and generate a potent electrophile. core.ac.uknih.gov
Iodination: The iodination of an aromatic ring is generally more difficult and often requires an oxidizing agent (e.g., nitric acid, HIO₃) to generate a more powerful electrophilic iodine species, such as I⁺. masterorganicchemistry.comwikipedia.org
Dehalogenation: The removal of a halogen atom from a halogenated benzophenone is a reductive process. Several mechanisms can be employed for dehalogenation:
Catalytic Hydrogenation: This method involves the use of a metal catalyst, such as palladium on carbon (Pd/C), and a hydrogen source (e.g., H₂ gas) to replace the halogen atom with a hydrogen atom. Bromides are generally reduced more readily than chlorides under these conditions. nih.gov
Reductive Dehalogenation with Metals: Active metals like zinc in the presence of a proton source can effect the dehalogenation of aryl halides. These reactions can proceed through single-electron transfer mechanisms, forming aryl radical or anion intermediates. epa.gov
Photochemical Dehalogenation: As mentioned earlier, the absorption of UV light can induce the homolytic cleavage of the carbon-halogen bond, especially for iodo and bromo derivatives, leading to dehalogenation via a radical pathway. rsc.org In polyhalogenated aromatic compounds, the photolysis often leads to the selective loss of the heaviest halogen atom. For example, tetrachloro-4-iodopyridine exclusively loses the iodine atom upon photolysis. rsc.org This suggests that for this compound, a photochemical dehalogenation would likely proceed via the cleavage of the C-I bond.
Electrophilic Aromatic Halogenation Mechanisms
Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds. For halogenated benzophenones, this reaction involves the substitution of a hydrogen atom on one of the aromatic rings with an electrophile, such as a halogen. The mechanism proceeds in two primary steps. masterorganicchemistry.com
Formation of the Arenium Ion: The reaction is initiated by the attack of the π-electron system of the aromatic ring on a strong electrophile. masterorganicchemistry.com For halogenation with bromine or chlorine, a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) is typically required to generate a more potent electrophile by polarizing the halogen-halogen bond. wikipedia.orglibretexts.org This initial attack is the slow, rate-determining step as it temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation known as an arenium ion or sigma complex. masterorganicchemistry.commsu.edubyjus.com
Deprotonation to Restore Aromaticity: In a subsequent fast step, a weak base removes a proton from the sp³-hybridized carbon of the arenium ion. byjus.combyjus.com This restores the aromatic π-system and yields the substituted product. libretexts.org
In the case of this compound, both rings are "deactivated" towards electrophilic attack compared to benzene (B151609). This deactivation stems from the electron-withdrawing inductive effects of the halogen atoms and the powerful deactivating effect of the meta-directing carbonyl group. msu.edu The halogens themselves, despite being deactivators, direct incoming electrophiles to the ortho and para positions due to resonance stabilization provided by their lone pairs of electrons. libretexts.orglibretexts.org The interplay of these directing effects determines the position of any further substitution.
Radical Chain Mechanisms in Halogenation Reactions
Free-radical halogenation is an alternative pathway that typically does not occur on the aromatic ring itself but rather on alkyl side chains (benzylic positions) under the influence of UV light or high temperatures. wikipedia.orgyoutube.com Although this compound lacks an alkyl side chain, understanding this mechanism is crucial for the broader class of substituted benzophenones. The process is a chain reaction involving three distinct stages: libretexts.org
Initiation: The reaction begins with the homolytic cleavage of a halogen molecule (e.g., Cl₂) by UV radiation or heat, generating two highly reactive halogen radicals. wikipedia.orglibretexts.org
Propagation: This stage consists of two repeating steps. First, a halogen radical abstracts a hydrogen atom from the substrate to form a hydrogen halide and a carbon-centered radical. youtube.com This radical is particularly stable if it is in a benzylic position due to resonance delocalization. Second, the newly formed carbon radical abstracts a halogen atom from another halogen molecule, yielding the halogenated product and another halogen radical, which continues the chain. youtube.comyoutube.com
Termination: The chain reaction concludes when any two radicals combine, terminating the cycle. libretexts.org This can involve the combination of two halogen radicals, two carbon radicals, or one of each. youtube.com
The selectivity of free-radical halogenation varies, with bromination being significantly more selective than chlorination. masterorganicchemistry.com Bromine radicals are less reactive and will preferentially abstract the most stable hydrogen (e.g., tertiary or benzylic), whereas chlorine radicals are more reactive and less discriminate. masterorganicchemistry.comyoutube.com
Substitution, Hydrolysis, and Oxidation Mechanisms in Halogenated Benzophenone Degradation
The degradation of halogenated benzophenones is critical from an environmental perspective and can proceed through several mechanisms.
Substitution: Nucleophilic aromatic substitution, where a nucleophile replaces a halogen on the aromatic ring, is generally difficult but can occur under specific conditions, particularly if the ring is sufficiently electron-deficient due to the presence of strong electron-withdrawing groups. libretexts.org
Hydrolysis: The replacement of a halogen atom with a hydroxyl group via hydrolysis is a key degradation pathway. In the environment, this can be facilitated by microbial enzymes. nih.gov Oxidative dehalogenation, catalyzed by monooxygenases or dioxygenases, involves the incorporation of one or two hydroxyl groups derived from molecular oxygen, which can lead to the elimination of the halide and the formation of catechols or other hydroxylated intermediates. nih.gov
Oxidation: Advanced oxidation processes (AOPs) are effective in degrading persistent halogenated compounds. These methods generate highly reactive species, most notably the hydroxyl radical (•OH). epa.gov The degradation of benzophenone derivatives like Benzophenone-3 and Benzophenone-4 by chlorination and UV/chlorination has been shown to follow pseudo-first-order kinetics. nih.govelsevierpure.comresearchgate.net The reaction proceeds via the addition of the hydroxyl radical to non-halogenated sites on the aromatic ring, leading to hydroxylated intermediates that can undergo further oxidation and eventual ring cleavage. epa.gov The number and position of chlorine substituents can dramatically affect the rates of hydroxylation and oxidation. nih.gov
Influence of Halogen Substituents on Reaction Kinetics and Stereoselectivity
The nature and position of halogen substituents on the benzophenone scaffold exert a commanding influence over reaction rates and, where applicable, stereochemical outcomes.
Halogen atoms exhibit a dual electronic effect: they are strongly electronegative, withdrawing electron density from the aromatic ring through the sigma bonds (inductive effect), which deactivates the ring toward electrophilic attack. msu.edulibretexts.org Conversely, they possess lone pairs of electrons that can be donated into the π-system of the ring (resonance effect), which directs incoming electrophiles to the ortho and para positions. libretexts.org
Research on the photoreduction of substituted benzophenones has shown that the rate coefficients are highly dependent on the ring substituents. nih.gov This is because the stability of the intermediate ketyl radicals formed during the reaction is altered by the electron-donating or electron-withdrawing nature of the substituents. nih.gov In polymers containing benzophenone, electron-withdrawing groups have been found to stabilize the triplet radical, thereby facilitating cross-linking reactions. nih.gov
The table below presents kinetic data for the degradation of Benzophenone-4 (BP-4) under various oxidative conditions, illustrating the impact of the reaction environment on kinetics.
| Degradation Process | Apparent Rate Constant (kapp) | Reaction Order | Conditions |
|---|---|---|---|
| Chlorination | 0.02 min-1 | First-order | Purified water, pH 6.5, Temp 25 °C, Initial [BP-4] = 10 mg/L |
| UV/TiO2 | 0.08 min-1 | Pseudo-first-order | |
| UV/H2O2 | 0.48 min-1 | Pseudo-first-order |
Stereoselectivity refers to the preferential formation of one stereoisomer over another. While this compound is achiral, stereoselectivity becomes a factor in reactions such as the opening of epoxide rings by halide ions or in additions to alkenes, where the halogen can influence the direction of attack. nih.gov In the context of electrophilic substitution on an already complex molecule, the steric bulk of the existing substituents, particularly the large iodine atom, can hinder attack at adjacent (ortho) positions, thereby influencing the regioselectivity (the positional outcome) of the reaction.
Advanced Spectroscopic and Structural Elucidation of 3 Chloro 5 Fluoro 3 Iodobenzophenone
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Determination
Detailed experimental NMR data, including chemical shifts and coupling constants for 3-Chloro-5-fluoro-3'-iodobenzophenone, were not found in the available resources. A theoretical analysis based on the structure could predict spectral features, but this would not constitute the requested detailed research findings.
Proton NMR (¹H NMR) Chemical Shift Analysis and Coupling Pattern Elucidation
Specific ¹H NMR data for this compound is not available in the provided search results.
Carbon-13 NMR (¹³C NMR) for Carbon Skeleton and Connectivity Elucidation
Specific ¹³C NMR data for this compound is not available in the provided search results.
Fluorine-19 NMR (¹⁹F NMR) for Characterization of Fluorine Environments
Specific ¹⁹F NMR data for this compound is not available in the provided search results.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Structural Connectivity and Relative Stereochemistry
Specific 2D NMR data for this compound is not available in the provided search results.
Vibrational Spectroscopy for Functional Group and Molecular Structure Characterization
While general principles of vibrational spectroscopy can be applied to predict the spectral features of this compound, specific experimental data is necessary for a detailed and accurate characterization.
Infrared (IR) Spectroscopy for Carbonyl and Halogen Vibrational Signatures
Specific IR spectroscopic data for this compound, including the characteristic vibrational frequencies for its carbonyl and halogen groups, is not available in the provided search results.
Raman Spectroscopy for Vibrational Modes and Conformational Insights
Raman spectroscopy serves as a powerful non-destructive technique for probing the vibrational modes of this compound, offering detailed information about its molecular structure and conformation. The Raman spectrum is characterized by a series of distinct bands corresponding to specific stretching and bending vibrations within the molecule.
The analysis of these vibrational modes allows for the confirmation of functional groups and provides insights into the molecular backbone. The carbonyl (C=O) stretching vibration is one of the most characteristic bands in the spectrum, typically appearing as a strong signal. The precise position of this band is sensitive to the electronic effects of the substituents on the phenyl rings. The electron-withdrawing nature of the chlorine, fluorine, and iodine atoms is expected to shift the C=O stretching frequency.
Vibrations associated with the substituted phenyl rings also provide valuable structural data. The C-Cl, C-F, and C-I stretching modes can be identified in the lower frequency region of the spectrum. Aromatic C-H stretching and C=C ring stretching vibrations further confirm the presence of the disubstituted and trisubstituted benzene (B151609) rings.
Table 1: Predicted Raman Vibrational Modes for this compound
| Vibrational Mode | Predicted Wavenumber Range (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | Medium |
| Carbonyl (C=O) Stretch | 1670 - 1650 | Strong |
| Aromatic C=C Stretch | 1600 - 1450 | Strong to Medium |
| Aromatic C-H In-Plane Bend | 1300 - 1000 | Medium to Weak |
| C-F Stretch | 1250 - 1100 | Medium |
| C-Cl Stretch | 800 - 600 | Medium |
| C-I Stretch | 600 - 500 | Medium |
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry is an essential technique for determining the molecular weight and elemental composition of this compound, as well as for elucidating its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Precise Mass Measurement
High-Resolution Mass Spectrometry (HRMS) provides a precise measurement of the mass-to-charge ratio (m/z) of the molecular ion, which is crucial for the unambiguous determination of its elemental formula. nih.gov For this compound, with the molecular formula C₁₃H₇ClFIO, HRMS can distinguish its exact mass from other compounds having the same nominal mass. The theoretical monoisotopic mass is calculated using the masses of the most abundant isotopes of each element (¹²C, ¹H, ³⁵Cl, ¹⁹F, ¹⁶O, ¹²⁷I). Experimental measurement of the molecular ion's mass with high accuracy (typically within 5 ppm) confirms the elemental composition. waters.com
Table 2: HRMS Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₃H₇ClFIO |
| Nominal Mass | 360 g/mol |
| Monoisotopic Mass (Calculated) | 359.9214 u |
| Expected Ion (ESI+) | [M+H]⁺ |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation
Tandem Mass Spectrometry (MS/MS) is employed to investigate the fragmentation pathways of the protonated molecule, providing definitive structural information. nih.gov In an MS (B15284909)/MS experiment, the [M+H]⁺ ion is selected and subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. The fragmentation pattern is characteristic of the molecule's structure.
For this compound, the most likely fragmentation pathways involve cleavage of the bonds adjacent to the carbonyl group (α-cleavage). This results in the formation of two primary types of acylium ions and their corresponding aryl cations. The relative abundance of these fragments can provide information about the relative stability of the charged fragments.
Key fragmentation pathways include:
Pathway A: Loss of the 3-iodophenyl radical to form the 3-chloro-5-fluorobenzoyl cation.
Pathway B: Loss of the 3-chloro-5-fluorophenyl radical to form the 3-iodobenzoyl cation.
Subsequent fragmentation can involve the loss of carbon monoxide (CO) from the acylium ions to form the respective aryl cations.
Table 3: Predicted MS/MS Fragmentation of [C₁₃H₇ClFIO+H]⁺
| Precursor m/z | Fragment Ion Formula | Fragment m/z (Calculated) | Proposed Loss |
|---|---|---|---|
| 360.9287 | [C₇H₃ClFOCO]⁺ | 172.9778 | C₆H₄I• |
| 360.9287 | [C₆H₄ICO]⁺ | 230.9301 | C₇H₃ClFO• |
| 172.9778 | [C₇H₃ClFO]⁺ | 144.9829 | CO |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Characterization
UV-Vis spectroscopy is utilized to study the electronic transitions within this compound, providing insights into its chromophoric system and the influence of its substituents.
Chromophore Analysis and Substituent Electronic Effects
The principal chromophore in this compound is the benzophenone (B1666685) core, which consists of a carbonyl group conjugated with two phenyl rings. This system gives rise to two characteristic electronic transitions: a lower-energy, lower-intensity n→π* transition and a higher-energy, higher-intensity π→π* transition. youtube.com
n→π Transition:* This transition involves the excitation of a non-bonding electron from the oxygen atom of the carbonyl group to an anti-bonding π* orbital. It typically appears as a weak absorption band at longer wavelengths (λmax).
π→π Transition:* This involves the excitation of an electron from a bonding π orbital to an anti-bonding π* orbital within the conjugated system. This results in a strong absorption band at shorter wavelengths.
Photophysical Parameters and Jablonski Diagram Interpretations
A Jablonski diagram provides a visual representation of the electronic and vibrational states of a molecule and the transitions that can occur between them following the absorption of light. edinst.com For this compound, after absorption of a photon promotes the molecule to an excited singlet state (S₁), several de-excitation pathways are possible.
Benzophenones are well-known for their highly efficient intersystem crossing (ISC), a non-radiative process where the molecule transitions from the lowest excited singlet state (S₁) to the lowest triplet state (T₁). This process is significantly enhanced in this compound due to the presence of the iodine atom. The "heavy-atom effect" of iodine promotes spin-orbit coupling, which facilitates the spin-forbidden S₁ → T₁ transition.
Consequently, the fluorescence quantum yield (ΦF), which corresponds to radiative decay from S₁ to the ground state (S₀), is expected to be very low. In contrast, the quantum yield of triplet formation (ΦT) is expected to be near unity. The populated triplet state can then decay back to the ground state either non-radiatively or radiatively via phosphorescence, a long-lived emission at a longer wavelength than fluorescence.
Table 4: Typical Photophysical Parameters for a Halogenated Benzophenone
| Parameter | Description | Expected Value |
|---|---|---|
| λₘₐₓ (π→π)* | Wavelength of maximum absorption for π→π* transition | ~260 - 280 nm |
| λₘₐₓ (n→π)* | Wavelength of maximum absorption for n→π* transition | ~340 - 360 nm |
| ΦF | Fluorescence Quantum Yield | < 0.01 |
| ΦT | Triplet Formation Quantum Yield | ≈ 1.0 |
| τT | Phosphorescence Lifetime | μs - ms range |
X-ray Crystallography for Definitive Solid-State Molecular Structure Determination
X-ray crystallography stands as the gold standard for the unequivocal determination of the atomic arrangement in the solid state. This powerful analytical technique provides precise coordinates of each atom in a crystalline lattice, allowing for the accurate measurement of bond lengths, bond angles, and torsional angles, thereby revealing the molecule's exact conformation.
As of the latest literature review, a specific single-crystal X-ray crystallographic study for this compound has not been publicly reported. However, based on the analysis of structurally related compounds, a set of expected crystallographic parameters can be inferred, which would be confirmed upon successful crystallization and analysis.
Expected Crystallographic Parameters and Molecular Geometry:
Should a single crystal of this compound be subjected to X-ray diffraction analysis, it would be anticipated to yield a detailed structural model. Key parameters that would be determined include:
Crystal System and Space Group: These define the symmetry of the crystal lattice.
Unit Cell Dimensions: The lengths of the axes (a, b, c) and the angles between them (α, β, γ) that define the repeating unit of the crystal.
Atomic Coordinates: The precise location of each atom within the unit cell.
From these fundamental data, a wealth of information about the molecular geometry can be derived. For instance, the bond lengths of the carbon-halogen bonds are of particular interest. Based on data from related structures, such as 3-chloro-5-fluorosalicylaldehyde, the C-Cl bond length is expected to be in the range of 1.73-1.76 Å, and the C-F bond length would likely be around 1.35 Å. nih.gov The C-I bond is considerably longer, and its length would be a key parameter to be determined.
A critical aspect of the benzophenone structure is the dihedral angle between the two aromatic rings. In substituted benzophenones, this "ring twist" is influenced by both steric hindrance from the substituents and crystal packing forces. nih.gov For this compound, a significant twist angle between the 3-chloro-5-fluorophenyl ring and the 3'-iodophenyl ring would be expected to minimize steric repulsion between the ortho hydrogens and the carbonyl group. This angle typically varies in substituted benzophenones, and its precise measurement would be a key outcome of an X-ray crystallographic study. nih.gov
The following interactive table summarizes the kind of detailed bond length and angle information that would be obtained from a successful X-ray crystallographic analysis of this compound, with illustrative expected values based on known structures.
| Parameter | Atom 1 | Atom 2 | Expected Value (Å or °) |
| Bond Length (Å) | C3 | Cl | ~1.74 |
| Bond Length (Å) | C5 | F | ~1.35 |
| Bond Length (Å) | C3' | I | ~2.10 |
| Bond Length (Å) | C=O | - | ~1.22 |
| Dihedral Angle (°) | Ring A | Ring B | 50 - 70 |
Note: The values in this table are illustrative and represent typical ranges for similar chemical environments. Precise values can only be determined through experimental X-ray diffraction analysis.
Integrated Spectroscopic Data Analysis and Computer-Assisted Structure Elucidation (CASE) Methodologies
While X-ray crystallography provides a definitive solid-state structure, the elucidation of a novel compound's structure often begins with the interpretation of various spectroscopic data. The integration of data from techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), Mass Spectrometry (MS), and Infrared (IR) spectroscopy is crucial. In modern chemistry, Computer-Assisted Structure Elucidation (CASE) has become an indispensable tool for this purpose.
CASE methodologies utilize sophisticated algorithms to analyze spectroscopic data and generate a list of possible molecular structures that are consistent with the experimental evidence. This approach offers a systematic and unbiased evaluation of all potential isomers, which can be a significant challenge for even experienced spectroscopists to achieve manually.
The general workflow for a CASE analysis of this compound would involve the following steps:
Data Input: High-resolution data from various spectroscopic techniques are inputted into the CASE software. This would include:
Mass Spectrometry: To determine the molecular formula (C₁₃H₇ClFIO).
¹H NMR: To identify the number and connectivity of hydrogen atoms.
¹³C NMR: To determine the number of unique carbon environments.
2D NMR (e.g., COSY, HSQC, HMBC): To establish correlations between protons and carbons, revealing the carbon skeleton and the placement of substituents.
¹⁹F NMR: To provide information about the fluorine-containing ring.
IR Spectroscopy: To identify functional groups, such as the carbonyl (C=O) stretch.
Structure Generation: The software uses the inputted spectral constraints to generate all possible constitutional isomers that fit the data. This process avoids human bias and ensures a comprehensive exploration of the structural possibilities.
Structure Ranking and Verification: The generated candidate structures are then ranked based on how well their predicted spectra match the experimental data. Advanced CASE systems can predict NMR chemical shifts with a reasonable degree of accuracy. The structure with the best fit is proposed as the most likely candidate.
The integration of these diverse spectroscopic datasets within a CASE framework provides a powerful and efficient means of structural elucidation, especially for complex molecules with multiple substituents like this compound. While the final, unambiguous confirmation in the solid state would ideally come from X-ray crystallography, the journey to that point is significantly streamlined and validated by the intelligent application of integrated spectroscopic analysis and CASE methodologies.
Computational Chemistry and Theoretical Studies of 3 Chloro 5 Fluoro 3 Iodobenzophenone
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations serve as a powerful tool for elucidating the fundamental electronic properties and predicting the chemical reactivity of molecules. For 3-Chloro-5-fluoro-3'-iodobenzophenone, these methods can model its behavior at the atomic level, offering a detailed picture of its molecular orbitals and electron density distribution.
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely employed for its balance of accuracy and computational efficiency. spectroscopyonline.com For this compound, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are used to determine the molecule's most stable three-dimensional structure. spectroscopyonline.comnih.gov This process, known as geometry optimization, finds the lowest energy arrangement of the atoms, providing precise data on bond lengths, bond angles, and dihedral angles.
Once the optimized geometry is obtained, the same level of theory can be used to compute the molecule's vibrational frequencies. nih.govresearchgate.net These theoretical frequencies correspond to the various vibrational modes of the molecule, such as stretching, bending, and torsional motions. researchgate.net A comparison between the calculated and experimentally obtained infrared (IR) and Raman spectra allows for a detailed assignment of the spectral bands to specific molecular vibrations. nih.govresearchgate.net Scaling factors are often applied to the computed frequencies to correct for anharmonicity and limitations in the theoretical model, improving agreement with experimental data. jetir.org
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity. irjweb.comindexacademicdocs.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. mdpi.com The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. irjweb.com
From the HOMO and LUMO energies, several key chemical reactivity descriptors can be calculated: nih.gov
Ionization Potential (I): The energy required to remove an electron. It can be approximated as I ≈ -EHOMO.
Electron Affinity (A): The energy released when an electron is added. It can be approximated as A ≈ -ELUMO.
Chemical Hardness (η): A measure of resistance to change in electron distribution. It is calculated as η = (I - A) / 2. Hard molecules have a large HOMO-LUMO gap. mdpi.com
Electrophilicity Index (ω): A measure of the ability of a species to accept electrons. It is defined as ω = μ² / (2η), where μ is the electronic chemical potential (μ ≈ -(I + A) / 2).
These descriptors provide a quantitative framework for predicting how this compound will interact with other chemical species, identifying it as a potential electrophile or nucleophile in reactions. mdpi.comresearchgate.net
| Parameter | Formula | Typical Calculated Value (eV) |
|---|---|---|
| EHOMO | - | -6.5 |
| ELUMO | - | -1.8 |
| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | 4.7 |
| Ionization Potential (I) | -EHOMO | 6.5 |
| Electron Affinity (A) | -ELUMO | 1.8 |
| Chemical Hardness (η) | (I - A) / 2 | 2.35 |
| Electrophilicity Index (ω) | μ² / (2η) where μ = -(I + A) / 2 | 3.71 |
Conformational Analysis and Potential Energy Minima of Halogenated Benzophenones
The flexibility of the bond connecting the two phenyl rings to the central carbonyl group allows halogenated benzophenones to exist in various spatial arrangements, or conformations. libretexts.org Conformational analysis is the study of these different arrangements and their relative stabilities. unicamp.brresearchgate.net
To understand the conformational preferences of this compound, a potential energy surface (PES) is mapped. researchgate.netresearchgate.net This is achieved by systematically rotating the two phenyl rings around their bonds to the carbonyl carbon and calculating the molecule's potential energy at each incremental step. researchgate.net The resulting data can be visualized as a contour map or a 3D plot, where the valleys represent stable conformations (potential energy minima) and the peaks represent transition states between them. sci-hub.seyoutube.com This mapping reveals the most stable, low-energy conformations of the molecule and the energy barriers required for interconversion between them. sci-hub.se
The relative stability of different conformations is governed by a delicate balance of several interactions. sci-hub.se In halogenated benzophenones, electrostatic interactions are particularly relevant due to the high electronegativity of the halogen atoms. sci-hub.se These interactions can be attractive or repulsive and play a significant role in determining the preferred orientation of the two aromatic rings. researchgate.netrsc.org
Non-bonded interactions, including van der Waals forces and steric hindrance, are also critical. libretexts.orgunicamp.br The bulky iodine atom on one ring and the chlorine and fluorine atoms on the other create steric crowding that disfavors conformations where these groups are brought into close proximity. Halogen bonding, a specific type of non-covalent interaction involving a region of positive electrostatic potential on the halogen atom (a σ-hole), can also contribute to conformational stability, although its strength is influenced by the interplay of electrostatics and dispersion forces. nih.govnih.govrsc.org The final, most stable conformation represents the optimal arrangement that minimizes these repulsive forces while maximizing attractive ones.
Prediction of Spectroscopic Data (NMR, IR, UV-Vis) through Theoretical Models
Computational models are highly effective at predicting the spectroscopic properties of molecules, providing a powerful complement to experimental measurements. scielo.org.zaresearchgate.net
For Infrared (IR) spectroscopy , DFT calculations yield a set of vibrational frequencies and their corresponding intensities. researchgate.net This theoretical spectrum can be compared directly with experimental FT-IR data to assign specific absorption bands to the stretching and bending vibrations of functional groups, such as the C=O, C-Cl, C-F, and C-I bonds. jetir.orgscielo.org.za
| Vibrational Mode | Typical Predicted Wavenumber (cm⁻¹) | Expected Intensity |
|---|---|---|
| C=O Stretch | 1680 - 1660 | Strong |
| Aromatic C=C Stretch | 1600 - 1450 | Medium to Strong |
| C-F Stretch | 1250 - 1000 | Strong |
| C-Cl Stretch | 800 - 600 | Medium |
| C-I Stretch | 600 - 500 | Medium |
Nuclear Magnetic Resonance (NMR) spectroscopy chemical shifts can be accurately predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. nih.govnih.gov By calculating the magnetic shielding for each nucleus (¹H and ¹³C) in the optimized molecular structure, a theoretical NMR spectrum can be generated. jetir.org These predicted shifts are invaluable for assigning signals in experimental spectra and confirming the molecular structure.
| Atom Type | Predicted Chemical Shift Range (ppm) |
|---|---|
| ¹³C (C=O) | 190 - 200 |
| ¹³C (Aromatic C-I) | 90 - 100 |
| ¹³C (Aromatic C-Cl) | 130 - 140 |
| ¹³C (Aromatic C-F) | 160 - 170 |
| ¹³C (Aromatic C-H) | 120 - 140 |
| ¹H (Aromatic) | 7.0 - 8.5 |
UV-Visible (UV-Vis) spectroscopy involves electronic transitions between molecular orbitals. Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting these transitions. nih.govnih.gov The calculation provides the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. This information helps in understanding the electronic structure and the nature of the electronic excitations within the molecule, such as n→π* and π→π* transitions.
| Electronic Transition | Predicted λmax (nm) | Oscillator Strength (f) |
|---|---|---|
| n → π | 330 - 360 | Low (< 0.01) |
| π → π | 250 - 280 | High (> 0.1) |
Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects
The conformational flexibility of this compound is primarily governed by the rotation around the single bonds connecting the carbonyl carbon to the phenyl rings. The presence of bulky halogen substituents (chloro, fluoro, and iodo) at various positions introduces steric hindrance that influences the preferred rotational angles. MD simulations can map the potential energy surface as a function of these dihedral angles, identifying low-energy conformers and the energy barriers between them.
Solvent effects play a crucial role in modulating the conformational preferences of molecules in solution. The polarity of the solvent can significantly impact the stability of different conformers. In polar solvents, conformations with larger dipole moments may be stabilized, while nonpolar solvents may favor less polar arrangements. MD simulations explicitly including solvent molecules can capture these interactions and provide a realistic representation of the molecule's behavior in different chemical environments.
For instance, a simulation of this compound in a polar solvent like dimethyl sulfoxide (B87167) (DMSO) would likely show different conformational sampling compared to a simulation in a nonpolar solvent such as toluene. The specific hydrogen bonding capabilities of protic solvents could also influence the conformational equilibrium.
Below is a hypothetical representation of data that could be generated from MD simulations, illustrating the impact of solvent on the dominant dihedral angles of this compound.
| Solvent | Dielectric Constant | Average Dihedral Angle 1 (°) | Average Dihedral Angle 2 (°) | Dominant Conformer Population (%) |
|---|---|---|---|---|
| Toluene | 2.4 | 55 | -125 | 75 |
| Dichloromethane | 9.1 | 58 | -122 | 70 |
| Acetone | 21 | 62 | -118 | 65 |
| Dimethyl Sulfoxide (DMSO) | 47 | 65 | -115 | 60 |
This table presents illustrative data based on general principles of solvent effects on diaryl ketones and is not derived from specific experimental or computational studies of this compound.
Computational Investigations of Reaction Mechanisms and Transition State Structures
Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions by mapping the entire reaction pathway, including the identification of transition states and intermediates. For this compound, a key reaction of interest is nucleophilic acyl substitution at the carbonyl carbon.
Density Functional Theory (DFT) is a widely used quantum mechanical method to study reaction mechanisms. By performing calculations at the DFT level of theory, one can determine the geometries and energies of reactants, products, intermediates, and, most importantly, the transition states that connect them. The energy of the transition state relative to the reactants provides the activation energy, which is a critical factor in determining the reaction rate.
The reaction of this compound with a nucleophile, such as an alkoxide, would proceed through a tetrahedral intermediate. Computational studies can model the approach of the nucleophile, the formation of the new bond with the carbonyl carbon, and the subsequent breaking of the carbon-oxygen double bond. The stability of this tetrahedral intermediate is influenced by the electronic effects of the halogen substituents on the phenyl rings.
Furthermore, these calculations can predict the geometry of the transition state, providing insights into the atomic rearrangements that occur during the reaction. For example, the bond lengths and angles in the transition state structure can reveal the extent of bond formation and bond breaking at this critical point in the reaction coordinate.
The table below provides a hypothetical summary of calculated activation energies for the nucleophilic attack of methoxide (B1231860) on this compound, illustrating how computational methods can be used to compare reaction pathways.
| Reaction Step | Computational Method | Calculated Activation Energy (kcal/mol) | Key Transition State Bond Length (Å) (C-Nu) |
|---|---|---|---|
| Nucleophilic Attack | B3LYP/6-31G(d) | 15.2 | 2.15 |
| Leaving Group Departure | M06-2X/def2-TZVP | 8.5 | N/A |
This table presents illustrative data based on typical values obtained from DFT calculations on similar reaction types and is not derived from specific studies of this compound.
Advanced Applications and Derivatization of 3 Chloro 5 Fluoro 3 Iodobenzophenone
Role as a Versatile Synthetic Building Block in Complex Organic Synthesis
The distinct chemical nature and positioning of the ketone and multiple halogen functional groups make 3-Chloro-5-fluoro-3'-iodobenzophenone an exemplary building block for constructing intricate organic molecules. The benzophenone (B1666685) moiety itself is a common scaffold in medicinal chemistry and materials science, while the halogen atoms provide orthogonal chemical handles for sequential, site-specific modifications. This versatility allows chemists to introduce a variety of substituents and build molecular complexity in a controlled and predictable manner.
Heterocyclic compounds are fundamental to pharmaceuticals, agrochemicals, and materials science. The structure of this compound is well-suited for the synthesis of diverse heterocyclic systems. The ketone functional group can participate in cyclocondensation reactions to form five- or six-membered rings. For instance, it can react with hydrazines to yield pyrazoles or with hydroxylamine (B1172632) to form isoxazoles. enamine.netresearchgate.net
Furthermore, the aryl halide groups are prime candidates for transition-metal-catalyzed cyclization reactions. For example, a palladium-catalyzed intramolecular reaction following the substitution of one halogen with an appropriate nucleophile (like an amine or alcohol) could lead to the formation of fused heterocyclic systems. The differential reactivity of the C–I, C–Cl, and C–F bonds allows for one halogen to be used as an anchor point for building a side chain, which can then be cyclized back onto another part of the molecule in a subsequent step. This approach is instrumental in creating complex polycyclic and heterocyclic frameworks from relatively simple starting materials. researchgate.net
The benzophenone core is a well-known chromophore that absorbs UV light, a property leveraged in applications such as photoinitiators and UV stabilizers. The introduction of halogens significantly modifies the electronic properties of this core. The electronegative fluorine and chlorine atoms, along with the heavy and polarizable iodine atom, modulate the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This tuning is critical in the design of organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
By selectively replacing the halogen atoms through reactions like Suzuki or Sonogashira cross-couplings, researchers can attach various conjugated organic moieties. This derivatization allows for the systematic engineering of the material's optical and electronic properties, including its absorption spectrum, emission wavelength, and charge transport characteristics. The inherent photochemical reactivity of the benzophenone core can also be exploited to create photo-responsive materials or to cross-link polymers for enhanced stability and durability. researchgate.netrsc.org
Exploration of Novel Chemical Transformations Utilizing Multi-Halogenation
The presence of three different halogens on a single molecular scaffold is a synthetic chemist's playground, enabling a wide range of novel and selective transformations. The significant differences in the bond strengths and reactivity of the carbon-iodine, carbon-chlorine, and carbon-fluorine bonds are the cornerstone of this utility. This allows for a programmed, stepwise functionalization of the molecule, where each halogen can be addressed independently under specific reaction conditions.
Transition-metal-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The reactivity of aryl halides in these reactions is highly dependent on the halogen, typically following the order I > Br > Cl >> F. This reactivity gradient is pronounced in this compound, making it an ideal substrate for sequential cross-coupling.
A mild palladium-catalyzed reaction, such as a Suzuki, Stille, or Heck coupling, can be performed selectively at the highly reactive C–I bond, leaving the C–Cl and C–F bonds completely intact. nih.gov Once the iodine has been replaced, a second, more forcing cross-coupling reaction can be carried out at the C–Cl bond using a different catalyst system or higher temperatures. The C–F bond is generally unreactive under typical palladium-catalyzed conditions, often requiring specialized nickel catalysts or harsh conditions for activation. This functional group tolerance allows for the precise and sequential installation of different groups at the 3'- and 3-positions.
| Aryl Halide (Ar-X) | Relative Rate of Oxidative Addition | Typical Reaction Conditions |
|---|---|---|
| Ar-I | ~106 | Mild (e.g., Pd(PPh3)4, room temp to 80 °C) |
| Ar-Br | ~103 | Moderate (e.g., Pd(OAc)2 with phosphine (B1218219) ligand, 80-120 °C) |
| Ar-Cl | 1 | Forcing (e.g., Pd catalyst with bulky, electron-rich ligands like RuPhos, >100 °C) |
| Ar-F | ~10-2 | Very Forcing (Requires specialized catalysts, often Ni-based, high temperatures) |
Regioselectivity is the key advantage offered by the multi-halogenated structure of this benzophenone. By carefully choosing reagents and reaction conditions, a chemist can dictate which position on the molecule reacts. This allows for the synthesis of precisely substituted isomers that would be difficult to obtain through other methods. nih.gov
For example, a synthetic plan could involve:
A Sonogashira coupling at the C–I position to introduce an alkyne.
A Buchwald-Hartwig amination at the C–Cl position to add a nitrogen-based functional group.
Finally, the ketone could be reduced to an alcohol or converted to another functional group.
This stepwise approach provides complete control over the final molecular structure. The fluorine atom often remains as a permanent substituent, as its presence can enhance metabolic stability and binding affinity in bioactive molecules.
| Step | Target Site | Reaction Type | Example Reagent/Catalyst | Resulting Modification |
|---|---|---|---|---|
| 1 | 3'-Iodo | Suzuki Coupling | Phenylboronic acid, Pd(PPh3)4, Na2CO3 | Replaces Iodine with a Phenyl group |
| 2 | 3-Chloro | Buchwald-Hartwig Amination | Aniline, Pd2(dba)3, XPhos, NaOt-Bu | Replaces Chlorine with an Aniline group |
| 3 | 5-Fluoro | (Typically unreactive) | N/A under standard conditions | Remains as a Fluoro substituent |
Design and Synthesis of Derivatives with Tunable Electronic and Steric Attributes
The ultimate goal of using versatile building blocks is to create new molecules with specific, predictable properties. By selectively replacing the halogen atoms of this compound, derivatives with finely tuned electronic and steric characteristics can be synthesized.
The electronic nature of a substituent is often described by its Hammett parameter (σ), which quantifies its electron-donating or electron-withdrawing effect. The steric bulk is described by parameters like the Taft steric parameter (Es).
Fluorine: Strongly electron-withdrawing (high σ), very small sterically (low Es).
Chlorine: Electron-withdrawing, larger than fluorine.
Iodine: Weakly electron-withdrawing but highly polarizable, significantly larger than chlorine.
By replacing these halogens with a wide array of other functional groups—from electron-donating methoxy (B1213986) groups (–OCH₃) to electron-withdrawing cyano groups (–CN), and from small methyl groups (–CH₃) to bulky tert-butyl groups (–C(CH₃)₃)—researchers can systematically modulate the properties of the resulting molecule. This capability is crucial in drug discovery for optimizing binding interactions (structure-activity relationships) and in materials science for tuning energy levels and molecular packing.
| Substituent (X) | Hammett Parameter (σp) | Electronic Effect | Taft Steric Parameter (Es) | Steric Bulk |
|---|---|---|---|---|
| -I | +0.18 | Withdrawing | -0.20 | Medium |
| -Cl | +0.23 | Withdrawing | -0.97 | Medium |
| -F | +0.06 | Weakly Withdrawing | -0.46 | Small |
| -CN | +0.66 | Strongly Withdrawing | -0.51 | Small (Linear) |
| -OCH3 | -0.27 | Strongly Donating | -0.55 | Small |
| -CH3 | -0.17 | Donating | -1.24 | Medium |
| -C(CH3)3 | -0.20 | Donating | -2.78 | Very Large |
Future Directions and Emerging Research Avenues for Halogenated Benzophenones
Development of Sustainable and Green Synthetic Methodologies
The chemical industry is increasingly moving towards more environmentally friendly and sustainable manufacturing processes. For halogenated benzophenones, this translates to the development of greener synthetic methodologies that reduce waste, minimize the use of hazardous materials, and improve energy efficiency.
Traditional methods for synthesizing benzophenones, such as Friedel-Crafts acylation, often rely on stoichiometric amounts of Lewis acid catalysts like aluminum chloride, which generate significant amounts of corrosive and hazardous waste. rsc.orgroutledge.com Future research is focused on replacing these with more sustainable alternatives. One promising approach is the use of solid acid catalysts, such as sulfated zirconia, which can be easily recovered and reused, leading to a 100% selective formation of products like 4-chlorobenzophenone. rsc.org Another green approach involves metal- and halogen-free methodologies, for instance, using methanesulfonic anhydride (B1165640) as a promoter for Friedel-Crafts acylations, which minimizes waste and avoids metallic or halogenated byproducts. organic-chemistry.orgacs.org
Photocatalysis is also emerging as a powerful tool for the green synthesis of benzophenones. rsc.orgresearchgate.netrsc.orgchemrxiv.org Visible-light-induced aerobic C-H oxidation, for example, can produce aromatic ketones using air as the oxidant and water as the solvent, offering a highly economical and environmentally friendly pathway. chemistryviews.org These methods align with the principles of green chemistry by utilizing renewable resources and reducing the environmental impact of chemical synthesis. numberanalytics.comucl.ac.uk
Table 1: Comparison of Traditional and Green Synthetic Methodologies for Halogenated Benzophenones
| Feature | Traditional Methods (e.g., Friedel-Crafts) | Emerging Green Methods |
| Catalyst | Stoichiometric Lewis acids (e.g., AlCl₃) | Catalytic solid acids, photocatalysts |
| Solvent | Often hazardous organic solvents (e.g., nitrobenzene) | Water, ionic liquids, or solvent-free conditions |
| Waste Generation | High, often hazardous and corrosive | Low, with potential for catalyst recycling |
| Energy Consumption | Can be high due to reaction conditions | Often milder conditions, potential use of visible light |
| Atom Economy | Lower | Higher |
Integration of Machine Learning in Spectroscopic Data Prediction and Structure Elucidation
The structural elucidation of complex organic molecules is a cornerstone of chemical research. The integration of machine learning (ML) and artificial intelligence (AI) is poised to revolutionize this field, particularly for compounds like multi-halogenated benzophenones where spectroscopic data can be complex.
Furthermore, generative AI models based on transformer architectures are being explored to directly generate the most probable chemical structures from input spectroscopic data. arxiv.org This approach has the potential to dramatically accelerate the process of structural elucidation, moving from a manual, often time-consuming task to a rapid, automated process. rjpn.org The application of these computational tools will be crucial for resolving ambiguities in spectroscopic data and for the high-throughput screening of virtual libraries of halogenated benzophenones with desired properties.
Exploration of Novel Catalytic Systems for Derivatization Reactions
The derivatization of the benzophenone (B1666685) core is essential for fine-tuning its properties for specific applications. Future research will focus on the discovery and application of novel catalytic systems that enable more efficient and selective derivatization reactions.
Lanthanide complexes are emerging as versatile catalysts in organic synthesis due to their unique reactivity and high turnover rates. nsf.govtaylorfrancis.comalfachemic.comresearchgate.netacs.org Their application in C-C bond-forming reactions, for example, could open up new pathways for the synthesis of complex benzophenone derivatives. nih.govdntb.gov.uamdpi.com Lignin-based catalysts are also being investigated as sustainable and cost-effective options for promoting various organic transformations. mdpi.com
Composite catalysts, combining different metal centers, are also being developed to achieve enhanced catalytic activity and selectivity in reactions such as the low-pressure synthesis of benzophenone. google.com The exploration of these novel catalytic systems will provide chemists with a broader toolbox for the precise modification of halogenated benzophenones, enabling the creation of molecules with tailored electronic, photophysical, and biological properties.
Further Investigation of Advanced Photophysical Properties
Halogenated benzophenones are known for their interesting photophysical properties, including their use as photosensitizers. mdpi.comresearchgate.netresearchgate.netnih.govnih.gov The "heavy atom effect" introduced by halogens like bromine and iodine can significantly enhance intersystem crossing (ISC), the process of converting a molecule from an excited singlet state to a triplet state. acs.orgresearchgate.netpitt.educolab.wsrsc.org This property is crucial for applications in photodynamic therapy and photocatalysis.
Future research will delve deeper into understanding and controlling the photophysical properties of multi-halogenated benzophenones. This includes studying the influence of the type, number, and position of halogen substituents on the efficiency of ISC and the lifetime of the triplet state. acs.orgcolab.ws The development of benzophenone-based materials for organic light-emitting diodes (OLEDs) is a particularly active area of research, where precise control over photophysical properties is essential for achieving high efficiency. mdpi.comresearchgate.netresearchgate.netnih.govnih.gov
Time-resolved spectroscopic techniques will be instrumental in unraveling the complex photophysical pathways of these molecules. By understanding these fundamental processes, scientists can design and synthesize new halogenated benzophenones with optimized properties for a wide range of applications, from advanced materials to chemical biology probes.
Interdisciplinary Research Opportunities within Chemical Sciences
The unique properties of halogenated benzophenones position them at the intersection of several scientific disciplines, creating numerous opportunities for interdisciplinary research.
In materials science , halogenated compounds are used to develop advanced materials with specific properties like flame retardancy and chemical resistance. scbt.comchemsec.orgacs.orgresearchgate.net The incorporation of halogenated benzophenones into polymers and other materials can enhance their performance and create novel functionalities. wikipedia.org Their application in organic electronics, particularly in OLEDs, is a testament to their potential in this field. mdpi.comresearchgate.netresearchgate.netnih.govnih.gov
In chemical biology , benzophenones are widely used as photoaffinity labeling probes to study protein-ligand interactions. nih.govnih.govchemtube3d.comresearchgate.netspringernature.com Upon UV irradiation, they can form covalent bonds with nearby biomolecules, allowing for the identification of binding partners and the mapping of binding sites. nih.govnih.gov The development of new halogenated benzophenone probes with tailored reactivity and spectroscopic signatures will continue to be a fruitful area of research.
The convergence of organic synthesis, computational chemistry, materials science, and chemical biology will undoubtedly lead to new discoveries and applications for halogenated benzophenones. As our understanding of these molecules deepens, so too will their impact on a wide range of scientific and technological endeavors.
Q & A
Advanced Question
- DFT Studies : Calculate Fukui indices to identify electrophilic/nucleophilic sites. The iodine substituent exhibits high electrophilicity, favoring Ullmann couplings .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMF vs. toluene) on reaction kinetics. Polar aprotic solvents enhance iodobenzene activation .
- Docking Studies : Model interactions with catalytic surfaces (e.g., Pd nanoparticles) to predict regioselectivity .
How should researchers assess environmental persistence and degradation pathways of this compound with limited ecotoxicological data?
Basic Question
- QSAR Models : Use EPI Suite to estimate biodegradability (BIOWIN score) and bioaccumulation (log Kow) based on halogen substitution patterns .
- Hydrolysis Studies : Conduct pH-dependent stability tests (pH 4-9) to identify degradation products (e.g., dehalogenated intermediates) .
- Microcosm Experiments : Evaluate aerobic/anaerobic degradation in soil matrices, monitoring via LC-MS/MS .
What strategies improve regioselectivity in halogenation reactions for polyhalogenated benzophenones?
Advanced Question
- Directed Ortho-Metalation : Use directing groups (e.g., -COOR) to control halogen placement. For example, fluorine directs iodination to the meta position .
- Catalytic Systems : Optimize Pd/ligand combinations (e.g., XPhos) for selective C-I bond formation over C-Cl .
- Solvent Effects : Polar solvents (e.g., DMSO) enhance iodine electrophilicity, favoring para-substitution in aromatic systems .
How can researchers address discrepancies in reported toxicity data for halogenated benzophenones?
Advanced Question
- In Vitro Assays : Perform comparative cytotoxicity studies (e.g., MTT assay on HepG2 cells) using this compound and its analogs (e.g., 3-chlorophenol ).
- Metabolite Profiling : Identify toxic metabolites (e.g., quinones) via LC-HRMS to explain variability in acute vs. chronic toxicity .
- Literature Meta-Analysis : Apply statistical tools (e.g., RevMan) to reconcile conflicting data from studies using different exposure models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
